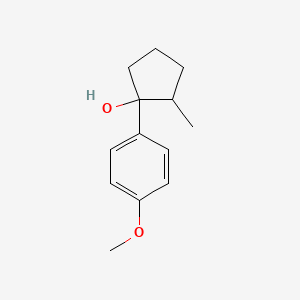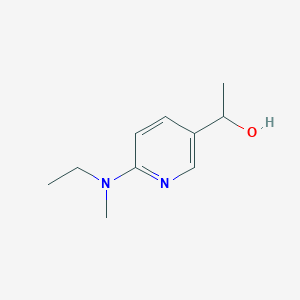
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with an ethyl(methyl)amino group and an ethan-1-ol group
Preparation Methods
The synthesis of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 3-pyridinol with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol can be compared with similar compounds such as:
1-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol: This compound has a similar structure but with a dimethylamino group instead of an ethyl(methyl)amino group, which may result in different chemical and biological properties.
1-(6-(Ethylamino)pyridin-3-yl)ethan-1-ol:
1-(6-(Methylamino)pyridin-3-yl)ethan-1-ol: This compound has a methylamino group, leading to variations in its chemical behavior and uses.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[6-[ethyl(methyl)amino]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-4-12(3)10-6-5-9(7-11-10)8(2)13/h5-8,13H,4H2,1-3H3 |
InChI Key |
WEPXEJBFLGQGES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


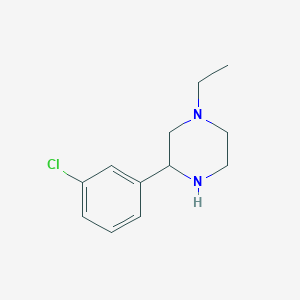
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
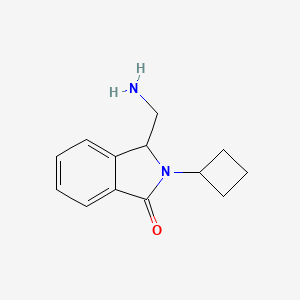

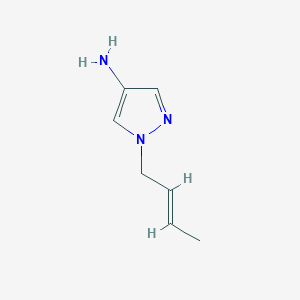

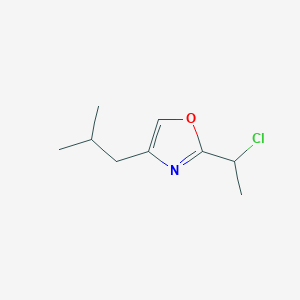
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)

![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
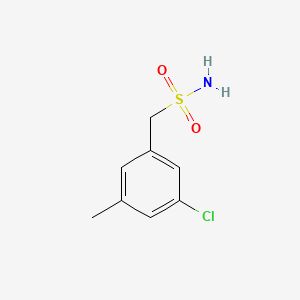
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
